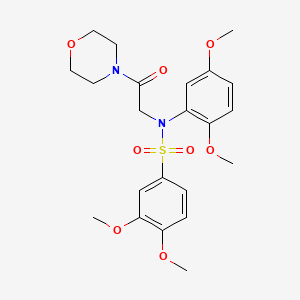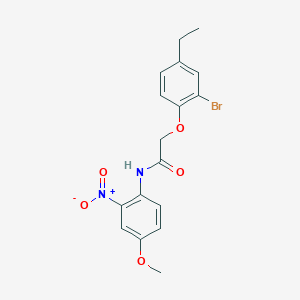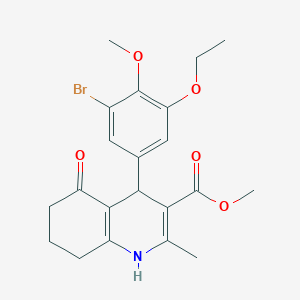![molecular formula C19H32N2O2 B4072993 N-butyl-N-cycloheptyl-5-[(dimethylamino)methyl]-2-furamide](/img/structure/B4072993.png)
N-butyl-N-cycloheptyl-5-[(dimethylamino)methyl]-2-furamide
Overview
Description
N-butyl-N-cycloheptyl-5-[(dimethylamino)methyl]-2-furamide, also known as DMABN, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of amides and has a furan ring in its structure. It has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its potential applications in various fields of research.
Mechanism of Action
The mechanism of action of N-butyl-N-cycloheptyl-5-[(dimethylamino)methyl]-2-furamide involves its interaction with acetylcholine receptors in the brain and other tissues. It has been shown to enhance the release of acetylcholine, which can lead to improved cognitive function. Additionally, this compound has been shown to bind to certain receptors in the body, which can lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to enhance the release of acetylcholine, which can lead to improved cognitive function. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
N-butyl-N-cycloheptyl-5-[(dimethylamino)methyl]-2-furamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is readily available in large quantities. Additionally, it has a high affinity for certain receptors in the body, which can be exploited to target specific tissues and cells.
However, there are also some limitations to the use of this compound in lab experiments. It can be toxic at high concentrations, which can limit its use in certain applications. Additionally, its effects on the body can be complex and difficult to interpret, which can make it challenging to use in certain types of experiments.
Future Directions
There are a number of future directions for research on N-butyl-N-cycloheptyl-5-[(dimethylamino)methyl]-2-furamide. One area of interest is its potential use as a drug delivery system. Researchers are exploring ways to use this compound to target specific tissues and cells in the body, which could lead to more effective and targeted drug therapies.
Additionally, there is interest in exploring the potential use of this compound in the treatment of neurological disorders. Researchers are investigating its effects on acetylcholine release and its potential to improve cognitive function in patients with conditions such as Alzheimer's disease.
Finally, there is interest in further exploring the biochemical and physiological effects of this compound. Researchers are investigating its antioxidant and anti-inflammatory properties, as well as its effects on cellular signaling pathways. These studies could lead to a better understanding of the mechanisms of action of this compound and its potential applications in a variety of fields.
Scientific Research Applications
N-butyl-N-cycloheptyl-5-[(dimethylamino)methyl]-2-furamide has been used in various fields of scientific research, including neuroscience, pharmacology, and biochemistry. In neuroscience, this compound has been used as a tool to study the role of acetylcholine in the brain. It has been shown to enhance the release of acetylcholine, which can lead to improved cognitive function.
In pharmacology, this compound has been studied for its potential use as a drug delivery system. It has been shown to have a high affinity for certain receptors in the body, which can be exploited to target specific tissues and cells.
In biochemistry, this compound has been used to study the structure and function of proteins. It has been shown to interact with certain amino acids in proteins, which can lead to changes in their conformation and activity.
properties
IUPAC Name |
N-butyl-N-cycloheptyl-5-[(dimethylamino)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2/c1-4-5-14-21(16-10-8-6-7-9-11-16)19(22)18-13-12-17(23-18)15-20(2)3/h12-13,16H,4-11,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYDKCBRSOUGEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCCCCC1)C(=O)C2=CC=C(O2)CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperazine hydrochloride](/img/structure/B4072915.png)
![1-({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,6-dimethylpiperidine](/img/structure/B4072921.png)
![2-ethoxy-4-[2-methyl-5-oxo-3-(1-piperidinylcarbonyl)-1,4,5,6,7,8-hexahydro-4-quinolinyl]phenyl acetate](/img/structure/B4072925.png)
![N-{2-[(isobutylamino)carbonyl]phenyl}-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B4072935.png)

![methyl 4-[3-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4072947.png)


![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B4072962.png)
![1-[(4-fluorophenyl)sulfonyl]-2-methylindoline](/img/structure/B4072969.png)
![1-[(4-bromophenyl)amino]-3-(4-methoxyphenoxy)-2-propanol](/img/structure/B4072977.png)
![2-amino-4-{4-[(2,4-dichlorobenzyl)oxy]-3-iodophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4073008.png)
![N-(2-chlorobenzyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4073014.png)
![1-[3-(2,5-dimethylphenoxy)propyl]piperazine hydrochloride](/img/structure/B4073016.png)